(2-Amino-5-cyclopropylphenyl)boronic acid
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Overview
Description
(2-Amino-5-cyclopropylphenyl)boronic acid is an organic compound with the molecular formula C9H12BNO2. It is a boronic acid derivative, characterized by the presence of an amino group and a cyclopropyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-cyclopropylphenyl)boronic acid typically involves the borylation of an appropriate aryl precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-cyclopropylphenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(2-Amino-5-cyclopropylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Amino-5-cyclopropylphenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The amino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the amino and cyclopropyl groups, making it less versatile in certain reactions.
(2-Amino-5-methylphenyl)boronic Acid: Similar structure but with a methyl group instead of a cyclopropyl group, which can affect its reactivity and applications.
Uniqueness
(2-Amino-5-cyclopropylphenyl)boronic acid is unique due to the presence of both an amino group and a cyclopropyl group, which can enhance its reactivity and allow for the formation of more complex molecules. The cyclopropyl group can introduce strain into the molecule, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C9H12BNO2 |
---|---|
Molecular Weight |
177.01 g/mol |
IUPAC Name |
(2-amino-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6,12-13H,1-2,11H2 |
InChI Key |
GNBWMNVASNOKFY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CC2)N)(O)O |
Origin of Product |
United States |
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